molecular formula C16H13BrF2N6OS B12032589 N-(2-Bromo-4,6-difluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 578699-95-3

N-(2-Bromo-4,6-difluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B12032589
CAS No.: 578699-95-3
M. Wt: 455.3 g/mol
InChI Key: GCKOEKYSMPTNIW-UHFFFAOYSA-N
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Description

N-(2-Bromo-4,6-difluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that features a combination of bromine, fluorine, pyrazine, and triazole moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4,6-difluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Introduction of the Pyrazine Moiety: The pyrazine group can be introduced through a coupling reaction with the triazole intermediate.

    Bromination and Fluorination: The aromatic ring is brominated and fluorinated using bromine and fluorine sources under controlled conditions.

    Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage through a reaction with an appropriate thioester or thiol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.

    Reduction: Reduction reactions could target the bromine or fluorine substituents on the aromatic ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

N-(2-Bromo-4,6-difluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, compounds with triazole and pyrazine moieties can interact with enzymes, receptors, or nucleic acids, potentially inhibiting or modulating their activity. The bromine and fluorine substituents may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4,6-difluorophenyl)-2-((4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
  • N-(2-Chloro-4,6-difluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Uniqueness

The unique combination of bromine, fluorine, pyrazine, and triazole in N-(2-Bromo-4,6-difluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide may confer distinct chemical and biological properties, such as enhanced stability, reactivity, or biological activity compared to similar compounds.

Properties

CAS No.

578699-95-3

Molecular Formula

C16H13BrF2N6OS

Molecular Weight

455.3 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H13BrF2N6OS/c1-2-25-15(12-7-20-3-4-21-12)23-24-16(25)27-8-13(26)22-14-10(17)5-9(18)6-11(14)19/h3-7H,2,8H2,1H3,(H,22,26)

InChI Key

GCKOEKYSMPTNIW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)C3=NC=CN=C3

Origin of Product

United States

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